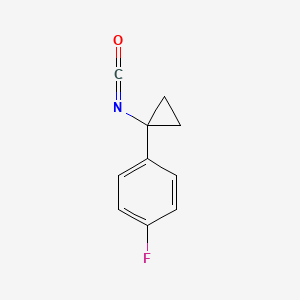

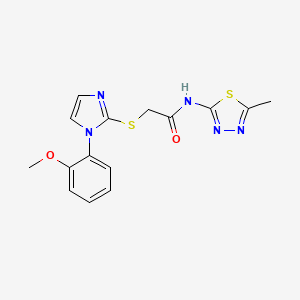

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Preparation and Reactivity of Cyclopropabenzenes

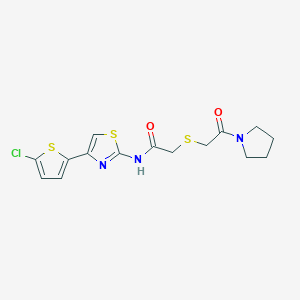

Synthesis Analysis The research presented in the first paper details the synthesis of a series of 3,4-disubstituted and 3,4-fused 1,1-difluorocyclopropabenzenes, which are closely related to the compound of interest, 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene. These compounds, including the highly strained 1,1-difluoro-3,4-dihydro-1H-cyclobuta[a]cyclopropa[d]benzene, were successfully synthesized and characterized. The process involved the dissolution of these difluoro derivatives in fluorosulfonic acid to afford the corresponding fluoro cations .

Molecular Structure Analysis The molecular structures of the synthesized cyclopropabenzenes were analyzed using NMR spectroscopy. The paper reports data from 1H-, 19F-, and 13C-NMR, which provide insights into the electronic environment of the hydrogen, fluorine, and carbon atoms within the molecules. This information is crucial for understanding the reactivity and stability of the cyclopropabenzenes and can be extrapolated to similar compounds like 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene .

Chemical Reactions Analysis The reactivity of the cyclopropabenzenes was explored through their interaction with fluorosulfonic acid, which led to the formation of fluoro cations. These cations are likely to be highly reactive intermediates that could participate in further chemical transformations. The study does not directly address the chemical reactions of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, but the behavior of the difluoro derivatives in the presence of a strong acid provides valuable information about the potential reactivity of similar compounds .

Physical and Chemical Properties Analysis While the first paper does not provide explicit details on the physical properties such as melting point, boiling point, or solubility, the chemical properties of the synthesized cyclopropabenzenes can be inferred from the NMR data and their reactivity with fluorosulfonic acid. The stability of the cations and the precursors under different conditions would be an important aspect of the physical and chemical properties analysis .

Isomerization of Diterpenoids

Synthesis Analysis The second paper discusses the isomerization of a complex diterpenoid under the action of fluorosulfonic acid. Although the compound studied is not directly related to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, the mechanism of cyclopropane ring opening observed in this study could provide insights into the behavior of cyclopropyl groups in the presence of strong acids .

Molecular Structure Analysis The isomerization products were identified as different structural isomers, indicating the flexibility of the cyclopropane ring system under acidic conditions. This could suggest that the cyclopropyl group in 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene might also undergo structural rearrangements under similar conditions .

Chemical Reactions Analysis The study shows that the cyclopropane ring can open at all three carbon-carbon bonds, leading to various isomerization products. The temperature-dependent nature of these reactions highlights the importance of reaction conditions in dictating the outcome of such transformations. This knowledge could be applied to predict the chemical behavior of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene when subjected to strong acids .

Physical and Chemical Properties Analysis The paper does not provide specific physical property data for the compounds studied. However, the chemical properties, such as the susceptibility of the cyclopropane ring to open under acidic conditions, are well-documented. This property is relevant to the analysis of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, as it also contains a cyclopropyl group that may exhibit similar reactivity .

Aplicaciones Científicas De Investigación

Photophysical Processes

Research on fluoro(trifluoromethyl)benzenes, closely related to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, has shown significant insights into their photophysical processes. These compounds demonstrate varied fluorescence yields under different wavelengths, suggesting potential applications in photochemistry and materials science for optical and electronic devices (Al-ani, 1973).

Synthesis of Fluorinated Compounds

Another application is in the synthesis of fluorinated compounds. A study on the preparation of 3,4-fused cyclopropabenzenes highlighted the synthesis of various 1,1-difluorocyclopropabenzenes, showing the versatility of fluorinated compounds in organic synthesis and potentially in pharmaceuticals and agrochemicals (Müller & Rodriguez, 1986).

Photochemical Electrocyclizations

Fluorobenzenes, including compounds similar to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, have been studied for their photochemical 4π-electrocyclizations. This research indicates potential applications in developing selective chemical reactions driven by light, useful in organic synthesis and material processing (Li & Lopez, 2022).

Liquid-Crystalline Materials

Studies on compounds like 1,4-Bis[(3‘-fluoro-4‘-n-alkoxyphenyl)ethynyl]toluenes, which are structurally similar to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, have demonstrated applications in creating liquid-crystalline materials. These materials have potential uses in display technologies and advanced optics (Pugh et al., 1997).

Fluorescence Quenching

The study of fluorescence quenching in related fluoro(trifluoromethyl)benzenes could have implications in developing sensing and imaging technologies, where fluorescence quenching plays a crucial role (Al-ani, 1973).

Microwave-Assisted Synthesis

The use of microwave irradiation for synthesizing amino-acylbenzene derivatives from 4-fluoro-1-acyl-benzene demonstrates the role of fluorinated compounds in facilitating efficient and rapid chemical synthesis, a technique valuable in medicinal chemistry and industrial processing (Xiao-chun, 2008).

Mecanismo De Acción

Mode of Action

Isocyanates can react with a variety of biological molecules, including proteins and DNA, potentially leading to various biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-Fluoro-4-(1-isocyanatocyclopropyl)benzene” are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

The potential reactivity of the isocyanate group suggests that it could cause modifications to cellular proteins or DNA, but specific effects would depend on the precise nature of these modifications and the specific cellular context .

Propiedades

IUPAC Name |

1-fluoro-4-(1-isocyanatocyclopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZKONJHSGAYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)